1-(2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carbonyl)-4-phenylpiperidine-4-carbonitrile
Description
Properties
IUPAC Name |
1-(2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carbonyl)-4-phenylpiperidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-15-23-18-8-7-16(13-19(18)24-15)20(26)25-11-9-21(14-22,10-12-25)17-5-3-2-4-6-17/h2-6,16H,7-13H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFFXPKQLNOAFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)N3CCC(CC3)(C#N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carbonyl)-4-phenylpiperidine-4-carbonitrile typically involves multi-step organic reactions. The starting materials might include 2-methyl-1,3-benzodiazole and 4-phenylpiperidine, which undergo a series of reactions such as acylation, cyclization, and nitrile formation under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, and the conditions such as temperature, pressure, and solvent choice are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Safety and environmental considerations are also crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carbonyl)-4-phenylpiperidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield different oxidized derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carbonyl)-4-phenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Comparisons
- Pyrimidine-5-carbonitrile Derivatives (): Structure: Pyrimidine rings with carbonitrile and varied substituents (e.g., isobutyl, morpholine). This may influence binding kinetics in biological systems. Synthesis: Both classes use condensation reactions, but pyrimidine derivatives report yields up to 82% , while thiazole-substituted analogs show lower yields (18%) .
- 1H-Naphtho[2,3-d]imidazol-3-ium Bromides (): Structure: Rigid naphthoimidazolium cores with methoxy, pyridyl, or furan substituents. Key Differences: The target compound lacks cationic charge and fused aromatic systems, likely improving solubility in non-polar environments.
-
- Structure : Diazepinium rings with chloro/azido substituents and hexafluorophosphate counterions.
- Key Differences : The target compound’s benzodiazole is neutral, avoiding ionic interactions that dominate diazepinium salt behavior.
Functional Group Analysis
Carbonitrile Group :
- Present in the target compound, pyrimidine derivatives , and pesticides like fipronil . This group often enhances binding via dipole interactions or serves as a metabolic stable moiety.
- In pesticides, carbonitriles contribute to insecticidal activity by targeting GABA receptors ; analogous roles in the target compound are plausible but unconfirmed.
Aromatic/Substituent Effects :
Physicochemical and Spectroscopic Comparisons
Table 1: Selected Properties of Analogous Compounds
Key Observations:
- IR Spectroscopy : Carbonyl (amide) and carbonitrile stretches are consistent across classes (~1700 cm⁻¹ and ~2200 cm⁻¹, respectively) .
- NMR : Piperidine and benzodiazole protons in the target compound would likely resonate in δ 1.5–3.5 ppm (saturated rings) and δ 3.5–4.5 ppm (N-methyl groups), differing from aromatic analogs in (δ 7.0–8.5 ppm).
Biological Activity
The compound 1-(2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carbonyl)-4-phenylpiperidine-4-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
- Molecular Formula : C19H22N4O
- Molecular Weight : 318.41 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily linked to its ability to interact with various biological targets:
- Receptor Binding : The compound may exhibit affinity for neurotransmitter receptors such as serotonin and dopamine receptors, influencing mood and behavior.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in neurotransmitter metabolism, potentially leading to increased levels of these neurotransmitters in the synaptic cleft.
- Gene Expression Modulation : The compound can alter gene expression profiles in cells, affecting pathways related to cell survival and proliferation.
1. Neuropharmacology
Research indicates that this compound may have antidepressant properties due to its action on serotonin receptors. Studies have shown that compounds with similar structures can significantly reduce symptoms of depression in animal models .
2. Anticancer Activity
Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis through mitochondrial pathways .
3. Antimicrobial Effects
There are indications that the compound possesses antimicrobial properties. It has been tested against several bacterial strains and demonstrated moderate activity against Gram-positive bacteria .
Study 1: Antidepressant Activity
In a study published in Journal of Medicinal Chemistry, derivatives of the compound were evaluated for their antidepressant effects using behavioral models in rodents. The results showed a significant reduction in despair-like behavior compared to control groups, suggesting potential therapeutic benefits .
Study 2: Anticancer Efficacy
A recent investigation assessed the cytotoxicity of this compound against human breast cancer cells (MCF-7). The findings revealed an IC50 value of approximately 15 µM, indicating potent anticancer activity and warranting further exploration into its mechanisms .
Data Table: Biological Activities Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
